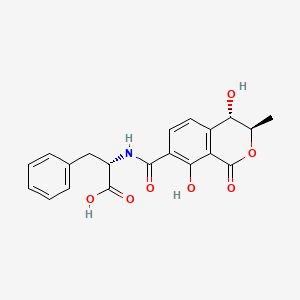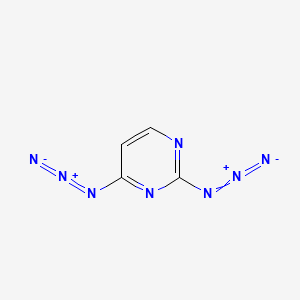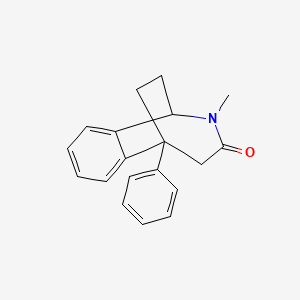![molecular formula C16H28O6S B14425085 {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid CAS No. 80495-34-7](/img/structure/B14425085.png)
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dioxo groups, pentyloxy chains, and a sulfanyl-acetic acid moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,4-dioxo-1,4-bis(pentyloxy)butane, which is then reacted with a thiol-containing acetic acid derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents and reagents, and the implementation of robust purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s chemical properties.
Substitution: The pentyloxy chains and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its functional groups may interact with specific biomolecules, providing insights into biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile candidate for drug design and synthesis.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other advanced materials.
Wirkmechanismus
The mechanism of action of {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, affecting their catalytic function. Additionally, the dioxo and pentyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid include:
1,4-Dioxo-1,4-bis(methoxy)butan-2-YL sulfanyl acetic acid: This compound has methoxy groups instead of pentyloxy chains, resulting in different chemical properties and reactivity.
1,4-Dioxo-1,4-bis(ethoxy)butan-2-YL sulfanyl acetic acid: The presence of ethoxy groups alters the compound’s solubility and interaction with other molecules.
1,4-Dioxo-1,4-bis(butyloxy)butan-2-YL sulfanyl acetic acid: Butyloxy chains provide different steric and electronic effects compared to pentyloxy chains.
Uniqueness
This compound is unique due to its specific combination of functional groups. The pentyloxy chains provide distinct hydrophobic interactions, while the sulfanyl and dioxo groups offer versatile reactivity. This combination makes the compound a valuable tool for exploring new chemical reactions and developing innovative applications in various fields.
Eigenschaften
CAS-Nummer |
80495-34-7 |
|---|---|
Molekularformel |
C16H28O6S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-(1,4-dioxo-1,4-dipentoxybutan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H28O6S/c1-3-5-7-9-21-15(19)11-13(23-12-14(17)18)16(20)22-10-8-6-4-2/h13H,3-12H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
XDDSARAZRHDTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)

![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)



![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)

